molecular formula C10H8ClNO B13446633 4-(Chloromethyl)-5-phenylisoxazole

4-(Chloromethyl)-5-phenylisoxazole

Cat. No.: B13446633
M. Wt: 193.63 g/mol
InChI Key: XNCJSNKYXWNXCV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-phenylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a chloromethyl group and a phenyl group attached to the isoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-phenylisoxazole typically involves the reaction of 5-phenylisoxazole with chloromethylating agents. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-phenylisoxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted isoxazoles with various functional groups replacing the chloromethyl group.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like methyl-substituted isoxazoles.

Scientific Research Applications

4-(Chloromethyl)-5-phenylisoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-phenylisoxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-5-methylisoxazole: Similar structure but with a methyl group instead of a phenyl group.

    4-(Chloromethyl)-3-phenylisoxazole: Similar structure but with the phenyl group at a different position on the isoxazole ring.

    5-Phenylisoxazole: Lacks the chloromethyl group but shares the phenyl-substituted isoxazole core.

Uniqueness

4-(Chloromethyl)-5-phenylisoxazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-(chloromethyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

XNCJSNKYXWNXCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)CCl

Origin of Product

United States

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